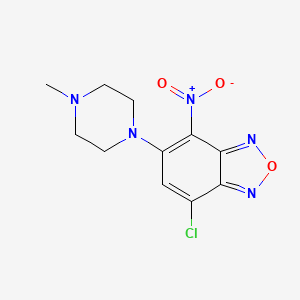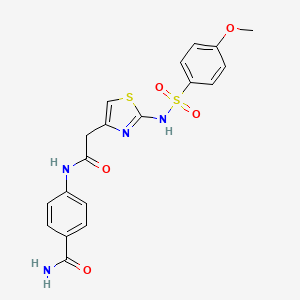
1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has been widely used in scientific research. This compound is also known as EMD 57283 and is used as a selective inhibitor of the protein kinase C (PKC) isoforms α and β. The compound has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
Applications De Recherche Scientifique
Applications in Dye-Sensitized Solar Cells (DSSC)
A study explored the synthesis of new imidazolium-based oligomers for use as electrolytes in dye-sensitized solar cells (DSSC). These oligomers, due to their intra- or inter-molecular hydrogen bonding interactions through urethane and urea bonds, could potentially replace conventional ionic liquid-type electrolytes, suggesting a role for similar compounds in renewable energy technologies (Seo et al., 2010).
Novel Phosphoranes Synthesis
Research on the synthesis and characterization of novel phosphoranes containing urea derivatives highlighted the chemoselective reactions of N-Acetyl-N′-methyl urea with acetylenic ester and phosphine, leading to products with potential applications in organic synthesis and material science (Afshar & Islami, 2009).
Antimicrobial Activities
A study on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones from urea derivatives revealed antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, indicating potential applications in pharmaceuticals and healthcare (Sharma et al., 2004).
Spectroscopic and Computational Study of Reactivity
The reactivity of newly synthesized imidazole derivatives was examined through spectroscopic characterization and computational studies. Such compounds exhibit potential for various applications, including as ligands in coordination chemistry and as materials with specific reactive properties (Hossain et al., 2018).
In Vivo and In Vitro Metabolism Studies
Although focused on ethylenethiourea, a study into its metabolism in rats and cats provides insights into how related urea derivatives might be metabolized in biological systems, which is crucial for understanding their potential therapeutic applications or toxicological profiles (Iverson et al., 1980).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-9-11-3-6-14(9)7-4-12-10(15)13-5-8-16-2/h3,6H,4-5,7-8H2,1-2H3,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWNKJJLBAUSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

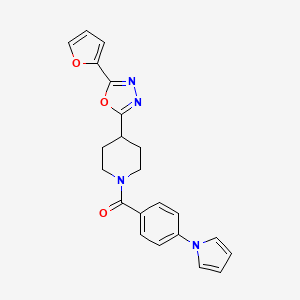
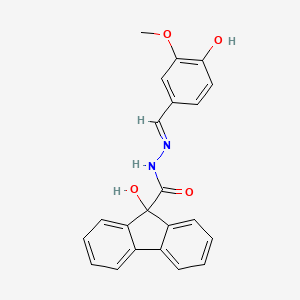

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
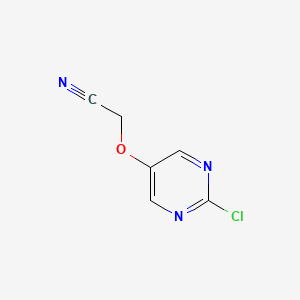

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)
